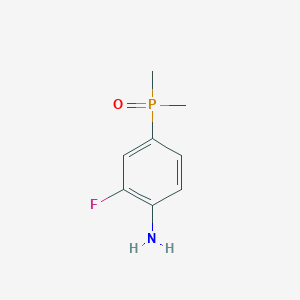
(4-アミノ-3-フルオロフェニル)ジメチルホスフィンオキシド
概要
説明
(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE is a chemical compound with the molecular formula C8H11FNOP and a molecular weight of 187.15 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a dimethylphosphine oxide group attached to a benzene ring
科学的研究の応用
(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
準備方法
The synthesis of (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitro-3-fluoroaniline and dimethylphosphine oxide.
Reduction: The nitro group in 4-nitro-3-fluoroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The amino and fluorine groups on the benzene ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups on the benzene ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The dimethylphosphine oxide group can participate in coordination with metal ions, affecting catalytic processes .
類似化合物との比較
(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE can be compared with similar compounds such as:
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
(4-AMINO-3-BROMOPHENYL)DIMETHYLPHOSPHINE OXIDE:
(4-AMINO-3-METHYLPHENYL)DIMETHYLPHOSPHINE OXIDE: The presence of a methyl group instead of fluorine alters its reactivity and interactions with other molecules.
The uniqueness of (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its behavior in chemical reactions and biological systems.
特性
IUPAC Name |
4-dimethylphosphoryl-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMFKTMOONLXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
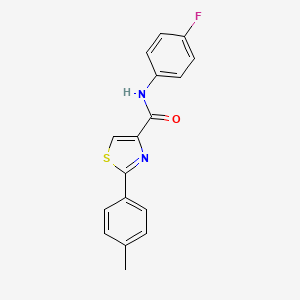
![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
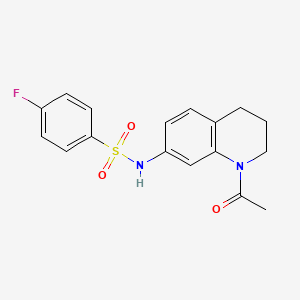
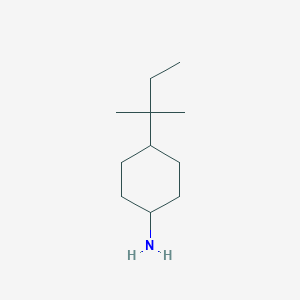
![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)
![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)
![2-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2543450.png)
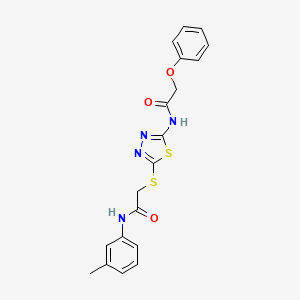
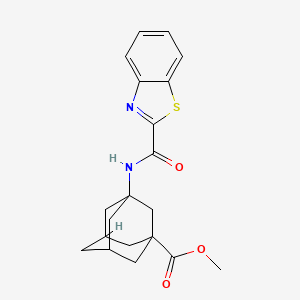
![3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol](/img/structure/B2543455.png)


![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
